molecular formula C9H9BrFN B13057809 1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine

1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine

Cat. No.: B13057809
M. Wt: 230.08 g/mol
InChI Key: GUAWUQXVJANDEW-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C9H9BrFN It is a derivative of phenylpropene, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with allylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-chlorophenyl)prop-2-EN-1-amine
  • 1-(5-Bromo-2-methylphenyl)prop-2-EN-1-amine
  • 1-(5-Bromo-2-nitrophenyl)prop-2-EN-1-amine

Uniqueness

1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2

InChI Key

GUAWUQXVJANDEW-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

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